Perfluoropinacol

Overview

Description

Synthesis Analysis

The synthesis of perfluoropinacol involves fluorination techniques that replace hydrogen atoms with fluorine, creating a highly stable and reactive molecule. This process is fundamental in creating perfluorinated compounds, which exhibit a range of desirable properties such as chemical and thermal stability. The synthesis of fluorophosphoranes containing the perfluoropinacolyl ring system demonstrates the complexity and specificity required in synthesizing such molecules, highlighting the importance of fluorination in altering molecular properties (Gibson, Röschenthaler, & Schmutzler, 1975).

Molecular Structure Analysis

The molecular structure of this compound significantly contributes to its chemical behavior and reactivity. The presence of fluorine atoms imparts a high degree of electronegativity, affecting the molecule's interactions with other substances. Studies on mixed ligand complexes of this compound with metals such as Ni2+, Pd2+, Pt2+, and Cu2+ reveal how the perfluoropinacolato ion can chelate to metal ions, forming stable neutral complexes. These interactions are predominantly determined by electronic effects, although steric influences may also play a role (Cripps & Willis, 1975).

Chemical Reactions and Properties

This compound's chemical reactivity is notably influenced by its perfluorinated structure, enabling it to engage in a variety of chemical reactions. The compound's ability to ionize and chelate with metal ions forms the basis for creating complex structures with distinct properties. This behavior is crucial for applications in catalysis and materials science, where specific chemical functionalities are required.

Physical Properties Analysis

The physical properties of this compound, such as its solubility, boiling point, and melting point, are markedly different from those of its non-fluorinated analogs. These differences stem from the strong carbon-fluorine bonds and the molecule's overall electronegativity, which affect its interactions with solvents and other compounds. The solvent organization around perfluoro groups significantly influences the photophysical properties of perfluorinated molecules, demonstrating the impact of the perfluoro moiety on molecular behavior (Mondal et al., 2016).

Scientific Research Applications

Environmental Fate and Degradation

Perfluoropinacol, as a part of polyfluoroalkyl chemicals, is significant in environmental studies. Its degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) in various environmental settings like soil and water bodies has been a subject of extensive research. This transformation is crucial due to the toxic profiles of PFCAs and PFSAs, raising concerns about environmental and human health impacts (Liu & Avendaño, 2013).

Presence and Impact in Oceans

The presence of perfluorinated compounds, including this compound derivatives, in oceans is alarming. Studies have shown their widespread occurrence in marine environments, including remote locations like the Arctic and Antarctic Oceans. The research underscores the need to trace the sources and pathways of these compounds to oceans, considering their potential environmental risks (Yamashita et al., 2005).

Biomedical Applications

In the biomedical field, derivatives of this compound, like perfluorocarbons (PFCs), have been used as oxygen carriers in organ preservation techniques. The high oxygen-dissolving capacity of PFCs has been leveraged for maintaining the viability of organs during transplantation processes (Hosgood & Nicholson, 2010).

Industrial and Consumer Products

This compound-related compounds find extensive applications in various consumer products, including surfactants, lubricants, paints, and food packaging. Their unique properties have made them integral to numerous industrial processes, although their environmental persistence and potential toxicity are areas of growing concern (Lindstrom et al., 2011).

Safety and Hazards

Future Directions

Perfluoropinacol, as a member of the Per- and polyfluoroalkyl substances (PFAS), is of increasing regulatory concern . The future research directions for PFAS, including this compound, will likely focus on understanding their distribution, substitution of regulated substances, increasing structural diversity, and identifying the unknown “Dark Matter” of PFAS .

Mechanism of Action

Target of Action

Perfluoropinacol primarily targets oxime N-OH bonds in the Beckmann rearrangement . It acts as an additive in a polar solvent mixture, facilitating the direct and chemoselective activation of these bonds .

Mode of Action

This compound interacts with its targets by serving as an internal Lewis acid . It provides a transient, electrophilic boronic ester that activates the ortho-carboxyester, accelerating the initial, rate-limiting step of transesterification between the precatalyst and the oxime substrate .

Biochemical Pathways

This compound affects the Beckmann rearrangement pathway . This classical organic reaction provides a unique approach to prepare functionalized amide products . The compound’s action leads to the formation of acyl oxime intermediates involved in a fully catalytic nonself-propagating Beckmann rearrangement mechanism .

Pharmacokinetics

It’s important to note that the compound’s bioavailability and pharmacokinetics would be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of oxime N-OH bonds into functionalized amide products . This transformation is facilitated by the compound’s role as an internal Lewis acid, which activates the ortho-carboxyester and accelerates transesterification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness in the Beckmann rearrangement is influenced by the presence of a polar solvent mixture . Additionally, this compound and other perfluorochemicals are persistent in the environment due to their resistance to degradation . Their widespread use and persistence can lead to bioaccumulation and potential toxicity .

properties

IUPAC Name |

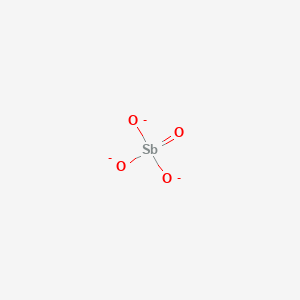

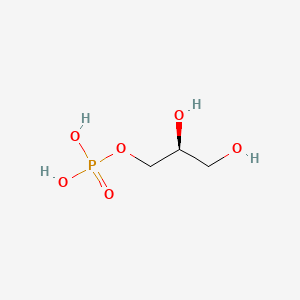

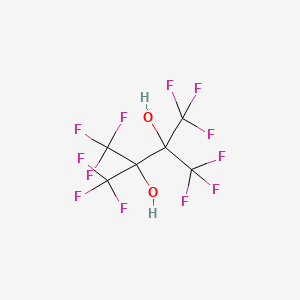

1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDCWKGUOZVDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238701 | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918-21-8 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoro-2,3-dimethylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.